molecular formula C15H19NO3 B5910132 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one

8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B5910132
M. Wt: 261.32 g/mol
InChI Key: NLNXDAFYJKVSNA-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a propyl group attached to a chromenone core.

Preparation Methods

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-propylcoumarin with formaldehyde and dimethylamine under acidic conditions . The reaction proceeds via the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by the hydroxy group to form the final product.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted coumarins and chromenones.

Scientific Research Applications

8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-5-10-8-14(18)19-15-11(10)6-7-13(17)12(15)9-16(2)3/h6-8,17H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNXDAFYJKVSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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